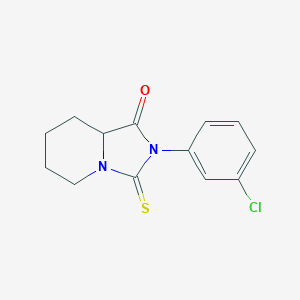
2-(3-Chlorophenyl)hexahydro-3-thioxoimidazo(1,5-a)pyridin-1(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenyl)hexahydro-3-thioxoimidazo(1,5-a)pyridin-1(5H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPI-1205 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
CPI-1205 inhibits the activity of the histone methyltransferase enzyme EZH2, which is overexpressed in various cancers. EZH2 is responsible for the methylation of histone H3 at lysine 27, which leads to the suppression of tumor suppressor genes. By inhibiting the activity of EZH2, CPI-1205 leads to the reactivation of tumor suppressor genes and the suppression of cancer cell growth and proliferation.
Biochemical and physiological effects:
CPI-1205 has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the activity of EZH2, which leads to the reactivation of tumor suppressor genes and the suppression of cancer cell growth and proliferation. CPI-1205 has also been shown to induce apoptosis (cell death) in cancer cells, which is a desirable effect in cancer therapy. However, CPI-1205 has also been shown to have some limitations in lab experiments, which we will discuss in the next section.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPI-1205 has some advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied for its potential use in cancer therapy and has shown promising results in preclinical studies. However, CPI-1205 has also been shown to have some limitations in lab experiments. It has been shown to have poor solubility in water, which can make it difficult to use in certain experiments. CPI-1205 has also been shown to have some toxicity in certain cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on CPI-1205. One direction is to study its potential use in combination therapy with other anticancer drugs. Another direction is to study its potential use in other types of cancer, such as breast cancer and lung cancer. Further research is also needed to optimize the synthesis method of CPI-1205 and improve its solubility in water. Finally, it would be interesting to study the potential use of CPI-1205 in other fields of scientific research, such as epigenetics and gene regulation.
Conclusion:
In conclusion, 2-(3-Chlorophenyl)hexahydro-3-thioxoimidazo(1,5-a)pyridin-1(5H)-one or CPI-1205 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been extensively studied for its potential use in cancer therapy and has shown promising results in preclinical studies. CPI-1205 inhibits the activity of the histone methyltransferase enzyme EZH2, which leads to the reactivation of tumor suppressor genes and the suppression of cancer cell growth and proliferation. However, CPI-1205 has some limitations in lab experiments, which need to be addressed in future research.
Métodos De Síntesis
The synthesis of CPI-1205 involves the reaction of 3-chlorobenzaldehyde with 2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in the presence of sodium hydride and DMF (Dimethylformamide). This reaction results in the formation of 2-(3-chlorophenyl)hexahydro-3-thioxoimidazo(1,5-a)pyridin-1(5H)-one. The purity and yield of the synthesized compound can be improved by using column chromatography and recrystallization techniques.
Aplicaciones Científicas De Investigación
CPI-1205 has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anticancer properties and has been studied for its potential use in cancer therapy. CPI-1205 has been shown to inhibit the activity of the histone methyltransferase enzyme EZH2, which is overexpressed in various cancers. This inhibition leads to the suppression of cancer cell growth and proliferation. CPI-1205 has also been studied for its potential use in the treatment of prostate cancer, lymphoma, and other types of cancer.
Propiedades
Número CAS |
71252-68-1 |
|---|---|
Fórmula molecular |
C13H13ClN2OS |
Peso molecular |
280.77 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)-3-sulfanylidene-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-1-one |
InChI |
InChI=1S/C13H13ClN2OS/c14-9-4-3-5-10(8-9)16-12(17)11-6-1-2-7-15(11)13(16)18/h3-5,8,11H,1-2,6-7H2 |
Clave InChI |
NMAAEAQWKBFNBR-UHFFFAOYSA-N |
SMILES |
C1CCN2C(C1)C(=O)N(C2=S)C3=CC(=CC=C3)Cl |
SMILES canónico |
C1CCN2C(C1)C(=O)N(C2=S)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





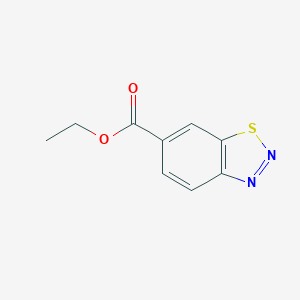
![N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide](/img/structure/B183345.png)
![3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B183346.png)
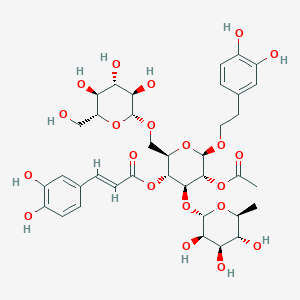
![1H-pyrazolo[3,4-c]pyridine](/img/structure/B183350.png)

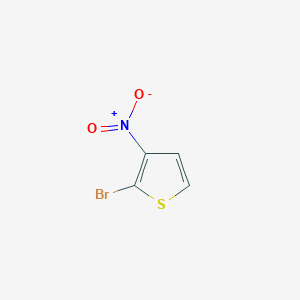
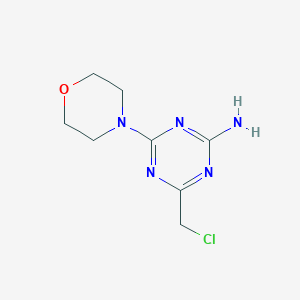
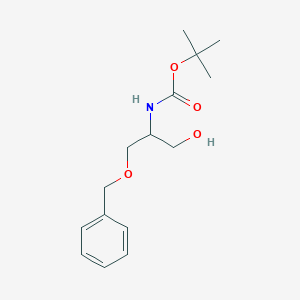
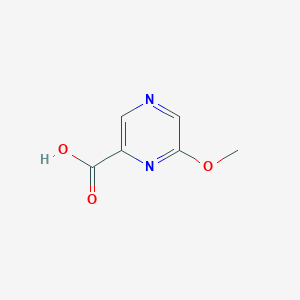
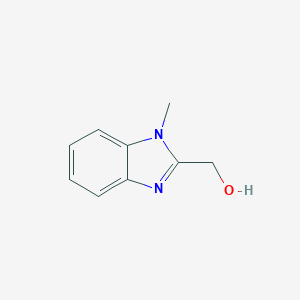
![Imidazo[1,2-a]pyridin-2-ylacetonitrile](/img/structure/B183362.png)